molecular formula C28H44O3 B12328232 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6)

1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6)

Cat. No.: B12328232
M. Wt: 434.7 g/mol
InChI Key: ZGLHBRQAEXKACO-PIKKUQIXSA-N
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Description

1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) is a deuterated form of vitamin D2. This compound is characterized by the replacement of hydrogen atoms at positions 26 and 27 with deuterium, a stable isotope of hydrogen. This modification enhances the compound’s stability and allows for its use in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) involves multiple steps, starting from a suitable precursor such as (S)-carvone. The process includes a palladium-catalyzed tandem reaction that produces the vitamin D triene unit stereoselectively in one pot by coupling an enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the final product meets the required standards for research and analytical purposes .

Chemical Reactions Analysis

Types of Reactions

1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, enol triflates, and alkenyl metal intermediates. The reactions are typically carried out under controlled conditions to ensure the desired stereoselectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6), which are used in further research and analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) is unique due to its specific deuterium substitution, which enhances its stability and allows for more accurate analytical measurements. This compound’s unique properties make it a valuable tool for studying the physiological and biochemical pathways of vitamin D and its related metabolites .

Properties

Molecular Formula

C28H44O3

Molecular Weight

434.7 g/mol

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1/i4D3,5D3

InChI Key

ZGLHBRQAEXKACO-PIKKUQIXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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